3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid
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Overview
Description
3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid with hydroxylamine to form an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The phenyl group and other substituents on the oxazole ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Oxazole: A simpler structure without the phenyl and propanoic acid groups.
Isoxazole: Similar to oxazole but with a different arrangement of atoms.
Thiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness: 3-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is unique due to the presence of the phenyl group and the propanoic acid moiety, which confer distinct chemical and biological properties. These structural features enhance its potential for various applications compared to simpler oxazole derivatives .
Properties
IUPAC Name |
3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(15)7-6-10-8-11(16-13-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUXOOVIQKGODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1CCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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